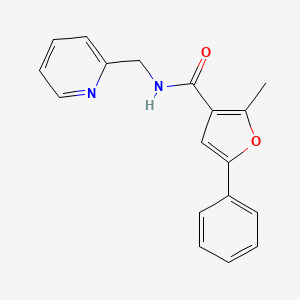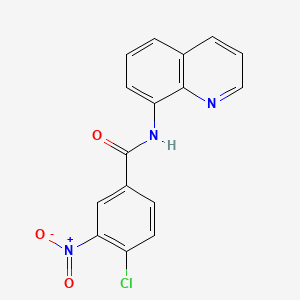
2-methyl-5-phenyl-N-(2-pyridinylmethyl)-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-phenyl-N-(2-pyridinylmethyl)-3-furamide, commonly known as MPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPF belongs to the class of furan derivatives and has a molecular weight of 311.4 g/mol.
Mecanismo De Acción
The mechanism of action of MPF is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclin-dependent kinases, matrix metalloproteinases, and histone deacetylases. MPF has also been reported to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
MPF has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that MPF inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. MPF has also been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MPF is its simple and efficient synthesis method. MPF is also stable and can be easily purified to obtain high yield and purity. However, one of the limitations of MPF is its limited solubility in water, which can affect its bioavailability and pharmacological properties.
Direcciones Futuras
MPF has shown promising results as a potential anticancer and anti-inflammatory agent. Future studies should focus on the development of new MPF derivatives with improved pharmacological properties. The use of MPF-based polymers in material science should also be explored further. Additionally, the mechanism of action of MPF should be further elucidated to understand its potential applications in various fields.
Métodos De Síntesis
MPF can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methyl-5-phenylfuran-3-carboxylic acid with 2-(chloromethyl)pyridine hydrochloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain MPF in high yield and purity.
Aplicaciones Científicas De Investigación
MPF has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MPF has shown promising results as a potential anticancer agent. It has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. MPF has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
In drug discovery, MPF has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties. MPF derivatives have been synthesized and evaluated for their anticancer, anti-inflammatory, and antimicrobial activities.
In material science, MPF has been used as a building block to synthesize new materials with unique properties. MPF-based polymers have been synthesized and evaluated for their mechanical and thermal properties.
Propiedades
IUPAC Name |
2-methyl-5-phenyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-16(11-17(22-13)14-7-3-2-4-8-14)18(21)20-12-15-9-5-6-10-19-15/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNLPKCCUZMGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-phenyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}nicotinamide](/img/structure/B5208308.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5208326.png)
![5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5208332.png)
![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5208342.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5208347.png)
![2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)
![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)
![3-{[6-(benzylamino)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B5208371.png)


![1-[5-(4-fluorophenoxy)pentyl]pyrrolidine](/img/structure/B5208399.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5208412.png)